
4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene
Description
Chemical Structure and Properties 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene is a substituted indene derivative with a tert-butyl group at the para-position of the phenyl ring and an isopropyl (propan-2-yl) group at the 2-position of the indene core. The molecular formula for the target compound is inferred as C₃₃H₃₆, assuming substitution patterns similar to its methyl-substituted analog (C₂₀H₂₂) . Key properties such as boiling point and density are expected to be influenced by the bulky tert-butyl and isopropyl groups, which enhance hydrophobicity and steric hindrance .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-propan-2-yl-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-15(2)18-13-17-7-6-8-20(21(17)14-18)16-9-11-19(12-10-16)22(3,4)5/h6-12,14-15H,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIUHLMMAVXYLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591899 | |
Record name | 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304911-87-3 | |
Record name | 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Isopropyl-4-(4'-tert-butylphenyl)indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde and isopropylmagnesium bromide.
Grignard Reaction: The first step involves a Grignard reaction where isopropylmagnesium bromide reacts with 4-tert-butylbenzaldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the indene ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by automated purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares 4-(4-tert-butylphenyl)-2-(propan-2-yl)-1H-indene with structurally related indene derivatives:
Key Observations:
- Steric Effects: The tert-butyl group in all analogs enhances solubility in nonpolar solvents and thermal stability, critical for polymer applications .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in , -CF₃ in ) increase electrophilicity, whereas alkyl groups (methyl, isopropyl) enhance electron density at the indene core.
- Synthetic Challenges : Bulky substituents (e.g., isopropyl vs. methyl) may lower reaction yields due to steric hindrance during catalysis or purification .
Biological Activity
Overview
4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene, with the CAS number 304911-87-3, is an organic compound notable for its unique structure, which includes a tert-butyl group and an indene moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties .
- Molecular Formula : C22H26
- Molecular Weight : 290.42 g/mol
- LogP : 6.25 (indicating high lipophilicity) .
Anticancer Properties
Recent studies have suggested that derivatives of this compound exhibit promising anticancer activities. The mechanism of action appears to involve the modulation of specific molecular targets that influence various biochemical pathways related to cancer cell proliferation and apoptosis .
Case Studies :
- In Vitro Studies : Research conducted on cancer cell lines demonstrated that certain derivatives reduced cell viability significantly at concentrations as low as 10 µM, indicating a strong potential for further development as anticancer agents .
- Mechanistic Insights : The compound's interaction with cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation, has been a focal point of research. It has been shown to induce apoptosis in breast cancer cells through caspase activation and mitochondrial membrane potential disruption .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, with findings indicating effectiveness against various bacterial strains. The compound's lipophilicity may enhance its ability to penetrate microbial membranes, leading to increased antibacterial activity.
Research Findings :
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 8 to 32 µg/mL against Gram-positive bacteria, showcasing its potential as an antimicrobial agent .
The biological activity of this compound is believed to stem from its ability to interact with specific proteins involved in cell signaling pathways. The detailed mechanisms are still under investigation but may include:
- Inhibition of topoisomerases involved in DNA replication.
- Modulation of reactive oxygen species (ROS) levels leading to oxidative stress in cancer cells.
Comparative Analysis
Compound Name | Anticancer Activity | Antimicrobial Activity | Lipophilicity (LogP) |
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This compound | High | Moderate | 6.25 |
Similar Indene Derivative A | Moderate | Low | 5.50 |
Similar Indene Derivative B | High | High | 6.00 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene, and how can purity be verified?
- Synthesis : The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, leveraging tert-butylphenyl and indene precursors. Catalyst-free aromatic nucleophilic substitution reactions are also viable for derivatives, as seen in AIE-TADF compound synthesis .
- Purity Verification : Use silica gel column chromatography for purification . Validate purity via HPLC (e.g., using a methanol-sodium acetate buffer mobile phase at pH 4.6) and characterize with -/-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .
Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?
- Method : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, which handles disorder and anisotropic displacement parameters effectively .
- Challenges : Disordered tert-butyl groups or isopropyl substituents may require splitting into multiple positions. For example, a study on a related tert-butylphenyl compound reported an -factor of 0.068 after addressing disorder via SHELXL constraints .
Q. What spectroscopic techniques are critical for characterizing its electronic properties?
- UV-Vis/PL Spectroscopy : Probe π→π* transitions in the indene core and substituent-induced shifts. For derivatives, emission spectra can reveal thermally activated delayed fluorescence (TADF) properties .
- Electron Density Analysis : Use Multiwfn to calculate electrostatic potential surfaces or electron localization functions (ELF) from DFT-optimized structures .
Advanced Research Questions
Q. How do computational methods like DFT explain the electronic behavior of this compound?
- DFT Workflow : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict charge-transfer efficiency. For correlation energy, apply the Colle-Salvetti functional, which integrates density and kinetic-energy terms for accuracy .
- Example : A related biphenyl derivative showed a HOMO-LUMO gap of 3.2 eV, indicating potential semiconducting behavior .
Q. What strategies resolve contradictions in experimental vs. computational data for its structural parameters?
- Case Study : If SCXRD bond lengths deviate >0.05 Å from DFT predictions, re-examine basis set adequacy (e.g., switch to def2-TZVP) or solvent effects in computations. For tert-butylphenyl systems, dispersion corrections (e.g., D3BJ) improve agreement .
- Validation : Cross-check vibrational frequencies (IR/Raman) with computed spectra to identify force field inaccuracies .
Q. How can structure-property relationships guide the design of derivatives for specific applications (e.g., bioactivity or optoelectronics)?
- Optoelectronics : Introduce electron-withdrawing groups (e.g., cyano) to enhance TADF efficiency. A study achieved a photoluminescence quantum yield (PLQY) of 92% in a tert-butylphenyl-based emitter .
- Bioactivity : Modify the indene scaffold with hydroxyl or amine groups. A biphenyl analog exhibited anti-inflammatory activity via COX-2 inhibition () .
Methodological Notes
- Crystallography : For disordered structures, apply PART and SUMP instructions in SHELXL .
- Computational Tools : Use Multiwfn’s “Topology Analysis” module for AIM (Atoms in Molecules) studies .
- Synthesis Optimization : Monitor reaction progress via TLC with UV254 detection, especially for electron-deficient intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.